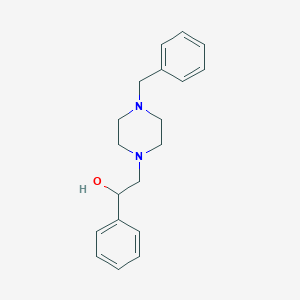

2-(4-Benzylpiperazino)-1-phenyl-1-ethanol

Description

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-1-phenylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c22-19(18-9-5-2-6-10-18)16-21-13-11-20(12-14-21)15-17-7-3-1-4-8-17/h1-10,19,22H,11-16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKPBKIXBACXLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828803 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Contextualization Within Piperazine Containing Amino Alcohol Scaffolds

The foundational structure of 2-(4-Benzylpiperazino)-1-phenyl-1-ethanol places it within the broader category of piperazine-containing amino alcohols. The piperazine (B1678402) ring is a prevalent heterocyclic motif in a vast number of biologically active compounds. researchgate.netacs.org Its presence is often associated with favorable pharmacokinetic properties, including enhanced solubility and bioavailability, making it a desirable component in drug design. acs.orgontosight.ai

The amino alcohol functional group, on the other hand, is a key pharmacophore in many established therapeutic agents. This structural element is known to participate in crucial hydrogen bonding interactions with biological targets such as receptors and enzymes. The combination of the versatile piperazine nucleus with the pharmacologically significant amino alcohol moiety in a single molecular framework provides a robust platform for the development of new therapeutic agents.

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Paradigms

Established Synthetic Routes to the Core this compound Structure

The construction of the this compound scaffold is typically achieved by assembling its three key components: the phenyl group, the ethanol (B145695) backbone with a hydroxyl function, and the N-benzylpiperazine moiety. Synthetic strategies generally involve the coupling of a C2 electrophile, which forms the ethanol bridge, with N-benzylpiperazine as the nucleophile.

Precursor Synthesis and Intermediate Chemical Transformations

The successful synthesis of the target compound relies on the availability of key precursors. The primary starting materials are typically N-benzylpiperazine and an electrophilic two-carbon synthon that already contains the phenyl group, such as styrene (B11656) oxide or a 2-halo-1-phenylethanone derivative.

N-benzylpiperazine Synthesis: A common and efficient method for preparing N-benzylpiperazine involves the direct mono-N-alkylation of piperazine. One established procedure reacts piperazine hexahydrate and piperazine dihydrochloride (B599025) with benzyl (B1604629) chloride in ethanol. orgsyn.org This method is advantageous as it minimizes the formation of the disubstituted by-product, 1,4-dibenzylpiperazine, and allows for the recovery of piperazine dihydrochloride. orgsyn.org Alternative approaches for synthesizing monosubstituted piperazines may utilize protecting groups to ensure selectivity, though one-pot methods starting from protonated piperazine have also been developed to streamline the process. mdpi.com

Phenylethanol Precursor Synthesis: The electrophilic component can be sourced commercially or synthesized. Styrene oxide is readily available and serves as a direct precursor. Alternatively, 2-haloacetophenones, such as 2-bromo-1-phenylethanone, can be synthesized by the bromination of acetophenone. This ketone intermediate then requires a subsequent reduction step after coupling with N-benzylpiperazine. mdpi.com

Strategies for the Introduction of the Piperazine Moiety

The incorporation of the N-benzylpiperazine unit into the target structure is most frequently accomplished via nucleophilic substitution. The secondary amine of N-benzylpiperazine acts as a potent nucleophile, attacking an electrophilic carbon center to form a new carbon-nitrogen bond.

A primary strategy involves the reaction of N-benzylpiperazine with a suitable electrophile like 2-bromo-1-phenylethanone. This reaction is a standard SN2 alkylation where the piperazine nitrogen displaces the bromide ion, yielding the intermediate ketone, 2-(4-benzylpiperazino)-1-phenylethanone. This approach is widely used for attaching heterocyclic amines to carbonyl-containing side chains. mdpi.com

Chemical Approaches for the Formation of the Phenylethanol Component

Two principal pathways are employed for the formation of the final 1-phenyl-1-ethanol moiety: the ring-opening of an epoxide and the reduction of a ketone precursor.

Epoxide Ring-Opening: This method involves the reaction of N-benzylpiperazine with styrene oxide. The piperazine nitrogen attacks one of the carbon atoms of the epoxide ring, leading to its opening. The regioselectivity of the attack typically favors the less sterically hindered carbon, resulting in the formation of the desired this compound. This route is direct and atom-economical.

Ketone Reduction: This two-step approach first involves the synthesis of the intermediate 2-(4-benzylpiperazino)-1-phenylethanone, as described in section 2.1.2. The subsequent step is the reduction of the carbonyl group to a secondary alcohol. This transformation is commonly achieved using hydride-reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol or methanol (B129727) is a mild and effective reagent for this purpose, selectively reducing the ketone without affecting other functional groups. mdpi.com

| Synthetic Route | Key Reaction | Precursors | Intermediate | Advantages | Disadvantages |

| Route A | Epoxide Ring-Opening | N-Benzylpiperazine, Styrene Oxide | None | Atom-economical, one-step coupling | Potential regioselectivity issues |

| Route B | Ketone Reduction | N-Benzylpiperazine, 2-Bromo-1-phenylethanone | 2-(4-Benzylpiperazino)-1-phenylethanone | Readily available precursors, well-established reaction | Two-step process, requires reducing agent |

Stereoselective Synthesis Methods for Chiral Center Control

The C1 carbon of the phenylethanol component in this compound is a stereocenter. Consequently, the compound can exist as a pair of enantiomers. For research applications, it is often necessary to synthesize a single enantiomer. This can be achieved through several stereoselective methods. nih.gov

Use of Chiral Precursors: A straightforward approach is to start with an enantiomerically pure precursor. The reaction of N-benzylpiperazine with enantiopure (R)- or (S)-styrene oxide will yield the corresponding enantiomer of the final product. The SN2 mechanism of the epoxide opening typically proceeds with an inversion of configuration at the site of nucleophilic attack.

Asymmetric Reduction: When using the ketone reduction pathway (Route B), stereocontrol can be achieved through asymmetric reduction of the prochiral ketone intermediate. This involves using chiral reducing agents or catalysts.

Catalytic Asymmetric Hydrogenation: Transition metal catalysts with chiral ligands, such as the ruthenium-based catalysts developed by Noyori, are highly effective for the enantioselective hydrogenation of ketones to chiral alcohols. wikipedia.orggoogle.com

Chiral Hydride Reagents: Stoichiometric chiral reducing agents, like those used in the Corey-Bakshi-Shibata (CBS) reduction, which employs a borane (B79455) with a chiral oxazaborolidine catalyst, can also provide high enantioselectivity.

| Method | Description | Typical Reagents/Catalysts | Enantiomeric Excess (e.e.) |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials. | (R)- or (S)-Styrene Oxide | >99% (depends on precursor purity) |

| Asymmetric Hydrogenation | Catalytic reduction of a prochiral ketone using H₂ and a chiral catalyst. | [RuCl₂(diphosphine)(diamine)], Noyori catalysts | Often >95% |

| CBS Reduction | Stoichiometric reduction of a prochiral ketone with a borane source and a chiral oxazaborolidine catalyst. | Borane-THF complex, (S)- or (R)-CBS catalyst | Typically 90-99% |

Synthetic Modifications and Derivatization of the this compound Scaffold for Research Purposes

For structure-activity relationship (SAR) studies and the development of new research compounds, the this compound scaffold can be systematically modified. Derivatization is commonly focused on the piperazine ring, particularly at the N4 nitrogen.

Structural Diversification at the Piperazine Nitrogen

The benzyl group at the N4 position of the piperazine ring is a primary site for structural modification. mdpi.com This allows for the exploration of how different substituents in this position affect the molecule's properties.

A. Utilization of Diverse N-Substituted Piperazines: The most direct method for diversification is to begin the synthesis with a range of N-substituted piperazines instead of N-benzylpiperazine. By reacting various N-alkyl, N-aryl, or N-heteroaryl piperazines with styrene oxide or a 2-halo-1-phenylethanone, a library of analogues can be generated. This approach allows for the introduction of a wide array of functional groups.

B. De-benzylation and Subsequent N-Functionalization: An alternative strategy involves the chemical modification of the final this compound molecule. The benzyl group is a valuable protecting group because it can be readily removed via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst). orgsyn.org This reaction yields the secondary amine intermediate, 1-phenyl-2-(piperazin-1-yl)ethanol. This versatile intermediate can then be functionalized through various N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), acylation, or reductive amination reactions to install a wide variety of new substituents at the N4 position.

| Derivative Class | Synthetic Method (from secondary amine) | Example Reagent |

| N-Alkyl Derivatives | N-Alkylation | Iodomethane, Ethyl bromide |

| N-Aryl Derivatives | Buchwald-Hartwig Amination | Bromobenzene, Pd catalyst, Ligand |

| N-Acyl Derivatives | N-Acylation | Acetyl chloride, Acetic anhydride |

| N-Sulfonyl Derivatives | N-Sulfonylation | Tosyl chloride |

| N-Benzyl (substituted) Derivatives | Reductive Amination | Substituted Benzaldehyde, NaBH(OAc)₃ |

Chemical Alterations of the Phenyl and Ethanol Moieties

The structure of this compound features two key moieties amenable to chemical alteration for the purpose of developing new derivatives: the phenyl ring attached to the ethanol backbone and the terminal hydroxyl group of the ethanol moiety. Strategic modifications at these sites are crucial for modulating the compound's physicochemical properties and biological activity.

Alterations of the Phenyl Moiety:

The phenyl group originating from the 1-phenyl-1-ethanol portion of the molecule is a common target for substitution. Introducing various functional groups onto this aromatic ring can significantly influence the molecule's interaction with biological targets. Standard electrophilic aromatic substitution reactions can be employed to introduce a range of substituents. Common modifications include the introduction of halogens (e.g., fluoro, chloro), electron-withdrawing groups (e.g., nitro, cyano), and electron-donating groups (e.g., methoxy). researchgate.net For instance, in the development of benzylpiperazine-based neuroprotective agents, analogues with 4-fluoro, 4-chloro, and 4-nitro substituents on the benzyl ring were synthesized to evaluate their structure-activity relationships. researchgate.net Similarly, research into monoacylglycerol lipase (B570770) (MAGL) inhibitors has involved substitutions on a central phenyl ring to optimize potency. unisi.it

Alterations of the Ethanol Moiety:

The secondary alcohol of the ethanol moiety is a versatile functional group for derivatization. Its hydroxyl (-OH) group can be modified through several common organic reactions:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, forming a propiophenone (B1677668) derivative. This transformation fundamentally changes the geometry and electronic properties of that portion of the molecule.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) yields esters. This allows for the introduction of a wide variety of acyl groups, which can alter properties like lipophilicity and metabolic stability.

Etherification: Conversion of the hydroxyl group to an ether can be achieved through reactions like the Williamson ether synthesis. This modification can enhance stability by removing the labile alcoholic proton.

Halogenation: The hydroxyl group can be substituted with a halogen (e.g., bromine or chlorine) after conversion to a better leaving group. For example, a synthetic pathway for related compounds involved the reduction of a methyl ester to a benzyl alcohol, which was then brominated using phosphorus tribromide. unisi.it Such halogenated intermediates are valuable for subsequent nucleophilic substitution reactions to build more complex analogues. unisi.itgoogle.com

The following table summarizes potential modifications to these moieties based on common synthetic strategies applied to related compounds.

| Moiety | Type of Alteration | Potential Reagents/Reaction | Resulting Functional Group | Reference Example |

|---|---|---|---|---|

| Phenyl | Halogenation | Electrophilic Aromatic Halogenation (e.g., Br₂, FeBr₃) | Bromo-phenyl | Synthesis of 4-fluoro and 4-chloro benzylpiperazine derivatives. researchgate.net |

| Phenyl | Nitration | HNO₃, H₂SO₄ | Nitro-phenyl | Synthesis of 4-nitrobenzylpiperazine (B7949622) analogues. researchgate.net |

| Ethanol (-OH) | Oxidation | PCC, DMP | Ketone (C=O) | Standard organic transformation. |

| Ethanol (-OH) | Esterification | Acyl Chloride, Pyridine | Ester (-OCOR) | Fisher esterification is a related reaction for forming esters. unisi.it |

| Ethanol (-OH) | Halogenation | PBr₃ | Bromoalkane (-Br) | Bromination of a benzyl alcohol derivative was used to create a synthetic intermediate. unisi.it |

Synthesis of Analogues for Targeted Biological Inquiry

The synthesis of analogues of this compound is a rational approach to discovering novel compounds with specific biological activities and to explore structure-activity relationships (SAR). researchgate.net By systematically modifying the parent structure, researchers can identify the key molecular features responsible for therapeutic effects. This strategy has been successfully applied to the broader class of benzylpiperazine derivatives to develop agents for various therapeutic targets. researchgate.netunisi.it

One area of investigation for related structures is the development of neuroprotective agents. In a study on benzylpiperazine-based edaravone (B1671096) derivatives, a series of compounds were synthesized to protect against damage from oxidative stress, a factor in cerebral ischemia. researchgate.net The primary synthetic strategy involved modifying the benzyl portion of the benzylpiperazine scaffold with different substituents at the para-position. These modifications were designed to probe the electronic and steric requirements for neuroprotective activity. researchgate.net

Another target for benzylpiperazine derivatives has been the enzyme monoacylglycerol lipase (MAGL), which is involved in inflammation and nociception. unisi.it The design and synthesis of benzylpiperidine and benzylpiperazine derivatives as reversible MAGL inhibitors involved modifications to both a terminal aromatic ring and a central phenyl ring. unisi.it This multi-pronged approach allowed for a comprehensive exploration of the chemical space around the core scaffold to optimize inhibitory potency and selectivity. unisi.it

The synthesis of such analogues often relies on established synthetic routes for piperazine-containing molecules, including nucleophilic substitution, reductive amination, and palladium-catalyzed coupling reactions. mdpi.com For instance, the piperazine core can be introduced by reacting a suitable precursor with bis-(2-chloroethyl)amine or by alkylating a pre-formed piperazine ring. mdpi.com

The data below, derived from research into neuroprotective benzylpiperazine derivatives, illustrates how systematic chemical alterations translate into measurable biological effects. researchgate.net

| Compound Analogue Base | Substituent (R) on Benzyl Ring | Observed Biological Effect |

|---|---|---|

| Edaravone-benzylpiperazine | 4-Fluoro | Showed significant protective effects on cell viability against H₂O₂-induced damage. researchgate.net |

| Edaravone-benzylpiperazine | 4-Nitro | Demonstrated significant protective effects and remarkably prolonged survival time in an in vivo model of acute cerebral ischemia. researchgate.net |

| Edaravone-benzylpiperazine | 4-Chloro | Exhibited concentration-dependent protective effects on PC12 cells. researchgate.net |

| Edaravone-benzylpiperazine | 4-Cyano | Showed protective effects on PC12 cells at all tested doses. researchgate.net |

| Edaravone-benzylpiperazine | 4-Methoxycarbonyl | Did not show significant protective effects at lower concentrations. researchgate.net |

This targeted approach, combining rational design with synthetic chemistry, is fundamental to modern drug discovery and is directly applicable to the development of novel analogues based on the this compound scaffold. ontosight.aigoogle.com

Structure Activity Relationship Sar Studies of 2 4 Benzylpiperazino 1 Phenyl 1 Ethanol and Analogues

Investigation of the Benzylpiperazine Moiety's Contribution to Biological Interactions

The benzylpiperazine (BZP) moiety is a well-characterized pharmacophore known for its stimulant effects on the central nervous system (CNS). europa.eu BZP itself interacts with multiple neurotransmitter systems, primarily by stimulating the release and inhibiting the reuptake of dopamine (B1211576), norepinephrine, and to a lesser extent, serotonin (B10506). europa.euwikipedia.org This action increases the concentration of these monoamines in the synaptic cleft, leading to enhanced neurotransmission. researchgate.net The interaction of BZP with monoamine transporters is a key determinant of its activity. wikipedia.org

The N-benzyl group is a critical component of this moiety. Modifications to this group can significantly alter the compound's affinity and selectivity for various transporters and receptors. For instance, in studies of N-benzylpiperidine analogues designed as dopamine transporter (DAT) inhibitors, the introduction of an electron-withdrawing group at the C4-position of the N-benzyl ring was found to be beneficial for binding affinity to the DAT. nih.gov This suggests that the electronic properties of the benzyl (B1604629) ring play a direct role in the interaction with the transporter's binding site. Altering the substitution pattern on the benzyl ring can modulate the electronic landscape and steric profile of the molecule, thereby fine-tuning its biological activity. researchgate.net

| Neurotransmitter Transporter | Effect of 1-Benzylpiperazine (B3395278) (BZP) | Relative Potency (EC50 for Release) |

|---|---|---|

| Dopamine Transporter (DAT) | Release | 175 nM |

| Norepinephrine Transporter (NET) | Release | 62 nM |

| Serotonin Transporter (SERT) | Release | 6050 nM |

Data for the table above is sourced from a study on 1-Benzylpiperazine (BZP). wikipedia.org

Analysis of the Phenyl Group's Influence on Molecular Activity

The nature and position of substituents on this phenyl ring can profoundly impact the compound's potency and selectivity. The addition of different functional groups alters key physicochemical properties such as lipophilicity, electronic distribution, and steric bulk.

Lipophilicity : Introducing lipophilic, electron-withdrawing substituents, such as halogens (e.g., Cl, F), can sometimes decrease in vitro efficacy, while in other cases, it may enhance membrane permeability. mdpi.com For example, studies on N-benzyl ethanimine (B1614810) oxides showed that analogues with fluorinated phenyl groups exhibited higher antioxidant activity compared to the unsubstituted phenyl compound. nih.gov

Electronic Effects : Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, cyano) can modify the electron density of the phenyl ring. These changes can strengthen or weaken interactions like cation-π or dipole-dipole interactions with the receptor.

Steric Hindrance : The size and position of substituents can influence how the molecule fits into its binding site. A bulky substituent might prevent optimal binding if the pocket is sterically constrained, or it could provide additional beneficial interactions if the pocket has available space.

| Substituent Type on Phenyl Ring | Potential Physicochemical Change | Possible Impact on Molecular Activity |

|---|---|---|

| Electron-Withdrawing (e.g., -Cl, -F, -CF3) | Increases lipophilicity, alters ring electronics | May enhance binding to hydrophobic pockets or alter electronic interactions. nih.gov |

| Electron-Donating (e.g., -CH3, -OCH3) | Increases electron density of the ring | Could enhance cation-π interactions with the receptor. |

| Bulky Groups (e.g., -t-butyl) | Increases steric hindrance | May improve selectivity or hinder binding, depending on receptor topology. |

| Polar Groups (e.g., -OH) | Increases polarity, potential for H-bonding | Can introduce new hydrogen bonding interactions with the target site. nih.gov |

Role of the Ethanol (B145695) Linker and Hydroxyl Group in Receptor Binding and Efficacy

The ethanol linker serves as a spacer, positioning the phenyl group and the benzylpiperazine moiety in a specific spatial orientation relative to each other. This precise arrangement is often critical for the molecule to adopt the correct conformation for effective binding to its biological target.

The hydroxyl (-OH) group is arguably one of the most important functional groups for the molecule's interaction with its receptor. Due to its amphiphilic nature, it can participate in highly specific and directional interactions. researchgate.net The oxygen atom, with its lone pairs of electrons, acts as a hydrogen bond acceptor, while the hydrogen atom can act as a hydrogen bond donor. stereoelectronics.org These hydrogen bonds are crucial for high-affinity binding to polar amino acid residues such as serine, threonine, or asparagine in a receptor's active site. stereoelectronics.orgnih.gov

The disruption of this hydroxyl group's function, for instance by converting it into an ether or an ester, would eliminate its ability to donate a hydrogen bond and could sterically hinder its acceptor function, likely leading to a significant loss of activity. stereoelectronics.org This highlights the hydroxyl group's role as a key anchoring point for the molecule within the binding site. Studies on the molecular targets of ethanol have shown that alcohol molecules can bind within specific pockets in proteins, often replacing water molecules and forming hydrogen bonds and hydrophobic interactions that stabilize a particular protein conformation. researchgate.netresearchgate.net

| Interaction Type | Role of the Hydroxyl Group | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond Donor | The -OH hydrogen interacts with an electron-rich atom (O, N). | Aspartate, Glutamate, Serine (side-chain carbonyl or hydroxyl) |

| Hydrogen Bond Acceptor | The -OH oxygen lone pairs interact with a hydrogen atom. | Serine, Threonine, Asparagine, Glutamine (side-chain hydroxyl or amide) |

| Dipole-Dipole Interaction | The polar C-O bond interacts with other polar groups. | Various polar residues in the binding site. |

| Coordination (less common) | The oxygen can coordinate with a metal ion cofactor. nih.gov | Histidine, Cysteine (if a metal ion is present) |

Impact of Stereochemistry on Structure-Activity Profiles

The structure of 2-(4-Benzylpiperazino)-1-phenyl-1-ethanol contains a chiral center at the carbon atom bonded to the phenyl and hydroxyl groups. The presence of this stereocenter means the compound can exist as two non-superimposable mirror images, known as enantiomers: (R)-2-(4-Benzylpiperazino)-1-phenyl-1-ethanol and (S)-2-(4-Benzylpiperazino)-1-phenyl-1-ethanol.

Biological systems, including receptors, transporters, and enzymes, are themselves chiral, being composed of L-amino acids. Consequently, they often exhibit stereoselectivity, interacting differently with each enantiomer of a chiral drug. nih.gov The three-dimensional arrangement of the phenyl, hydroxyl, and benzylpiperazino-ethyl groups around the chiral center will differ between the (R) and (S) enantiomers.

This difference in spatial arrangement means that one enantiomer (the eutomer) will typically have a higher affinity for the binding site because its functional groups are positioned for optimal interaction. The other enantiomer (the distomer) will have a poorer fit and thus lower affinity. nih.gov This can result in significant differences in pharmacological activity, with one enantiomer being much more potent than the other. In some cases, the two enantiomers can even have qualitatively different pharmacological profiles. Therefore, understanding the stereochemistry is critical for a complete SAR profile, as the biological activity of the racemic mixture may not accurately reflect the potential of the more active enantiomer.

Preclinical Research Data for this compound Remains Undisclosed in Publicly Accessible Literature

Despite extensive searches of scientific databases and public repositories, detailed preclinical data regarding the pharmacological activity and mechanism of action for the specific chemical compound This compound are not available in the accessible scientific literature. The specific investigations required to populate a detailed pharmacological profile, as outlined, have not been published.

The requested article structure necessitates specific in vitro and in vivo data that is currently unavailable. This includes:

Molecular Target and Ligand-Receptor Interactions: No public data exists on the binding affinities and modulation profiles of this compound at various neurotransmitter receptors.

Enzyme Modulation: There are no published studies detailing its effects on specific enzymes or its inhibition kinetics.

Ion Channel Regulation: Information regarding the compound's influence on ion channel function is absent from the scientific literature.

Cellular Pathway Investigations: No studies have been published analyzing the signaling cascades modulated by this compound.

Mechanisms of Biological Response: While the chemical structure, containing a piperazine (B1678402) moiety, is common in compounds explored for various therapeutic effects, there is no specific published research linking this compound to anxiolytic-like, antimicrobial, or anticancer activities and their underlying mechanisms.

Research is available for structurally related but distinct molecules containing the piperazine or phenyl-ethanol scaffolds. For instance, studies on other piperazine derivatives have explored their potential as anticancer agents or their effects on the central nervous system. However, direct extrapolation of these findings to this compound would be scientifically inaccurate, as minor structural modifications can lead to vastly different pharmacological profiles.

Consequently, without dedicated preclinical studies on this compound, a scientifically accurate and detailed article based on the requested outline cannot be generated at this time.

Preclinical Biological Activity Profiling in Vitro and Translational Research Models

Antimicrobial Activity Research

No studies detailing the in vitro or in vivo antimicrobial, antibacterial, or antifungal efficacy of 2-(4-Benzylpiperazino)-1-phenyl-1-ethanol were found.

Antibacterial Efficacy Investigations

Data not available.

Antifungal Efficacy Investigations

Data not available.

Anticancer Activity Research

No preclinical studies investigating the potential anticancer activities of this compound were identified.

In Vitro Cytotoxicity and Apoptosis Induction Studies

Data not available.

Tumor Growth Inhibition in Relevant Preclinical Models

Data not available.

Other Investigational Biological Activities

No other investigational biological activities for this compound have been reported in the reviewed literature.

Antioxidant Properties

An extensive search of scientific literature and databases did not yield any specific studies evaluating the in vitro antioxidant properties of this compound. Standard antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, or ferric reducing antioxidant power (FRAP) assay, have not been reported for this specific compound. Consequently, there is no available data to present in a tabular format regarding its potential antioxidant efficacy.

Enzyme Inhibition Studies (e.g., Urease, Src Kinase)

There is currently no published research detailing the inhibitory effects of this compound on specific enzymes such as urease or Src kinase. Scientific investigations into the enzyme inhibition profile of this compound have not been reported in the available literature. Therefore, key parameters like IC₅₀ values, which quantify the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%, are not available for this compound against these or any other enzymes.

Anxiolytic-like Behavioral Phenotypes in Animal Models

A comprehensive review of the scientific literature found no specific studies that have investigated the anxiolytic-like behavioral effects of this compound in established animal models of anxiety. Preclinical behavioral assessments, such as the elevated plus-maze, light-dark box, or open field tests, which are commonly used to evaluate the potential of compounds to reduce anxiety-like behaviors in rodents, have not been reported for this particular molecule. As a result, there are no research findings to summarize or present in a data table concerning its anxiolytic-like activity.

Advanced Analytical and Bioanalytical Methodologies in Compound Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its concentration in various matrices. The selection of a specific technique is often dictated by the compound's physicochemical properties, such as polarity, volatility, and thermal stability. For piperazine (B1678402) derivatives, a range of chromatographic strategies have been proven effective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment and quantification of non-volatile and thermally sensitive compounds like 2-(4-Benzylpiperazino)-1-phenyl-1-ethanol. Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for compounds of similar polarity.

A typical RP-HPLC method would involve a C18 stationary phase, which is non-polar, and a polar mobile phase. The separation is achieved by adjusting the mobile phase composition, often a gradient mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727). This allows for the efficient elution of compounds based on their hydrophobicity. Detection is most commonly performed using an ultraviolet (UV) detector, set at a wavelength where the phenyl and benzyl (B1604629) chromophores of the molecule exhibit strong absorbance. For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations.

Table 1: Illustrative HPLC Parameters for Analysis of Related Piperazine Compounds

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While the high molecular weight and the presence of a hydroxyl group in this compound might suggest a need for derivatization to increase volatility and thermal stability, GC analysis of related N-benzylpiperazine compounds has been successfully performed without it. ikm.org.mynih.govmdma.cheuropa.eu

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. ikm.org.my The column, often coated with a stationary phase like 5% phenyl polysiloxane, separates components based on their boiling points and interactions with the stationary phase. ikm.org.my A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used for detection. ikm.org.my GC-MS is particularly valuable as it provides not only retention time data for quantification but also mass spectra that can aid in structural confirmation. ikm.org.mynih.govmdma.ch

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for reaction monitoring, purity screening, and determining appropriate solvent systems for column chromatography. For piperazine derivatives, silica (B1680970) gel plates are typically used as the stationary phase. swgdrug.org

The separation is achieved by developing the plate in a sealed chamber containing a suitable mobile phase, which is a mixture of solvents. The choice of eluent is critical and is determined by the polarity of the analyte. For a compound like this compound, a mobile phase consisting of a non-polar solvent like hexane (B92381) or toluene (B28343) mixed with a more polar solvent such as ethyl acetate (B1210297) or methanol would be appropriate. swgdrug.org After development, the spots can be visualized under UV light (due to the aromatic rings) or by staining with a chemical reagent, such as acidified iodoplatinate (B1198879) solution, which is commonly used for nitrogen-containing compounds. swgdrug.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

Spectroscopic Characterization in Academic Research

Spectroscopic techniques are fundamental for the structural elucidation of molecules. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

¹H NMR Spectroscopy: A proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons of the phenyl and benzyl groups, the methine proton adjacent to the hydroxyl group and the phenyl ring, the methylene (B1212753) protons of the benzyl group, the piperazine ring protons, and the hydroxyl proton. The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (multiplicity) would reveal adjacent protons.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal. For the target compound, separate signals would be expected for the carbons of the phenyl and benzyl aromatic rings, the methine carbon bearing the hydroxyl group, the methylene carbons of the benzyl and piperazine moieties, and the other carbons of the piperazine ring.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to make unambiguous assignments of the ¹H and ¹³C signals, especially for complex molecules. COSY spectra show correlations between coupled protons, while HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic (Ph-H, Bn-H) | 7.2 - 7.5 | 125 - 145 |

| Methine (CH-OH) | 4.5 - 5.0 | 70 - 80 |

| Benzyl Methylene (Ph-CH₂) | 3.5 - 4.0 | 60 - 65 |

| Piperazine Methylene (N-CH₂) | 2.4 - 3.0 | 45 - 55 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic rings would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would be observed in the 2800-3000 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings would typically be found in the 1450-1600 cm⁻¹ range. The C-N stretching of the piperazine ring would likely appear in the 1000-1350 cm⁻¹ region, and the C-O stretching of the alcohol would be expected around 1050-1200 cm⁻¹.

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2800 - 3000 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| C-N | C-N Stretch | 1000 - 1350 |

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for the structural elucidation and identification of "this compound." By analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization, detailed structural information can be obtained. When subjected to analysis, particularly with soft ionization techniques like Electrospray Ionization (ESI), the compound is expected to readily form a protonated molecular ion [M+H]⁺.

The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely proceed through the cleavage of the most labile bonds. The structure of "this compound" contains several key moieties—a benzyl group, a piperazine ring, and a 1-phenylethanol (B42297) group—whose characteristic fragmentation patterns can be predicted.

Key fragmentation pathways are expected to include:

Formation of the Tropylium (B1234903) Ion: A common fragmentation for benzyl-containing compounds is the cleavage of the benzylic C-C bond, leading to the formation of the stable tropylium cation at m/z 91.

Cleavage of the Phenylethanol Moiety: The bond between the piperazine nitrogen and the phenylethanol group can cleave, generating fragments corresponding to the 1-phenylethanol structure. The ion representing the oxygen-containing tropylium cation at m/z 107 is a known fragment of 1-phenylethanol. researchgate.net

Piperazine Ring Opening: Fragmentation can also occur within the piperazine ring itself, a characteristic pathway for piperazine derivatives. nih.gov This can lead to a series of smaller fragment ions.

A high-resolution mass spectrometry (HRMS) analysis would provide the exact mass of the parent ion and its fragments, allowing for the determination of the elemental composition and confirming the molecular formula.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Ion Formula (Predicted) | Description of Fragment |

|---|---|---|

| 311.21 | [C₂₀H₂₇N₂O]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 177.14 | [C₁₁H₁₇N₂]⁺ | Fragment from loss of the 1-phenylethanol moiety |

| 121.07 | [C₈H₉O]⁺ | Fragment corresponding to the protonated 1-phenylethanol moiety |

| 107.05 | [C₇H₇O]⁺ | Oxygen-containing tropylium cation from the phenylethanol part researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is useful for analyzing compounds containing chromophores—functional groups that absorb light. The "this compound" molecule contains two phenyl rings, which act as the primary chromophores.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of substituted benzene (B151609) rings. These absorptions arise from π → π* electronic transitions within the aromatic systems. Typically, aromatic compounds exhibit two main absorption bands:

An intense band at shorter wavelengths, often referred to as the E-band.

A less intense, structured band at longer wavelengths, known as the B-band. science-softcon.de

The precise wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) can be influenced by the substitution on the phenyl rings and the solvent used for analysis. The presence of the ethanol (B145695) and benzylpiperazino substituents may cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to unsubstituted benzene. The spectrum would likely be a composite of the electronic transitions from both the benzyl and phenyl moieties. For instance, studies on the related chromophore 1-phenylethanol have been conducted using laser-induced fluorescence, a technique related to UV-Vis absorption. researchgate.net

Table 2: Expected UV-Vis Absorption Data for this compound

| Approximate λmax (nm) | Type of Transition | Associated Chromophore |

|---|---|---|

| ~210 - 220 nm | π → π* (E-band) | Phenyl and Benzyl Rings |

Electrochemical Methods for Compound Analysis and Transformation Studies

Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for investigating the redox properties of molecules. These techniques can be applied to study the analysis and potential transformations of "this compound." The electroactive nature of the compound is primarily attributed to the benzylpiperazine moiety, which can undergo oxidation.

Research on the closely related compound 1-benzylpiperazine (B3395278) (BZP) has shown that it undergoes an irreversible oxidation process at a glassy carbon electrode. researchgate.net The oxidation involves a mechanism with two electrons and two protons. researchgate.net The electrochemical behavior of "this compound" is expected to be similar, with the oxidation likely occurring on the piperazine nitrogen atom or the benzylic carbon.

A typical experimental setup would involve using a three-electrode system (e.g., a glassy carbon working electrode, a platinum counter electrode, and a reference electrode like Ag/AgCl) in a suitable electrolyte, such as a Britton-Robinson buffer solution. researchgate.net By scanning the potential, an oxidative peak corresponding to the electron transfer process can be observed. The peak potential and current can provide quantitative information about the compound. These electrochemical methods offer a basis for developing sensitive analytical techniques for the determination of the compound in various samples. researchgate.net

Table 3: Electrochemical Parameters based on the Analysis of the Related Compound Benzylpiperazine (BZP)

| Parameter | Description | Typical Value/Observation for BZP researchgate.net |

|---|---|---|

| Technique | Voltammetric Method | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV) |

| Working Electrode | Material for analysis | Glassy Carbon Electrode (GCE) |

| Oxidation Potential (Ep) | Potential at which oxidation occurs | Approx. +0.7 V to +0.8 V (vs. reference) |

| Process Type | Nature of the electrochemical reaction | Irreversible Oxidation |

| Mechanism | Inferred electron/proton transfer | Involves two electrons and two protons |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Benzylpiperazine (BZP) |

| 1-phenylethanol |

Theoretical and Computational Chemistry Studies

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental computational techniques used to predict how a ligand, such as 2-(4-Benzylpiperazino)-1-phenyl-1-ethanol, might bind to a receptor or enzyme. These simulations can reveal the specific orientation of the ligand within the binding site and identify the key intermolecular interactions that stabilize the complex.

While specific docking studies for this compound are not extensively detailed in publicly available literature, the principles of such studies can be applied to understand its potential interactions. A typical docking simulation would involve placing the 3D structure of the compound into the active site of a target protein. The simulation then explores various possible binding poses and scores them based on the predicted binding energy. The most favorable poses are those that maximize stabilizing interactions.

For a molecule with the structural features of this compound, the following interactions with amino acid residues in a hypothetical protein binding pocket could be anticipated:

| Interaction Type | Potential Interacting Amino Acid Residues | Functional Group(s) of this compound Involved |

| Hydrogen Bonding | Aspartic Acid, Glutamic Acid, Serine, Threonine | Hydroxyl (-OH) group, Piperazine (B1678402) nitrogen atoms |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine | Phenyl ring, Benzyl (B1604629) group |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Phenyl ring, Benzyl group |

| Cation-π Interactions | Phenylalanine, Tyrosine, Tryptophan | Protonated piperazine ring |

These predicted interactions provide a rational basis for understanding the compound's structure-activity relationship and can guide the design of new analogs with improved binding affinity.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

For this compound, quantum chemical calculations can determine key electronic descriptors:

| Electronic Property | Significance |

| Highest Occupied Molecular Orbital (HOMO) Energy | Represents the ability of the molecule to donate an electron. A higher HOMO energy indicates a better electron donor. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Represents the ability of the molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | This map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. |

By analyzing these properties, researchers can gain a deeper understanding of the molecule's chemical behavior and its potential to interact with biological targets.

Predictive Studies for Binding Affinity and Pharmacophore Development

Predictive studies aim to forecast the biological activity of a compound and to identify the essential structural features required for this activity. This is often achieved through the development of a pharmacophore model. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target.

Based on the structure of this compound, a hypothetical pharmacophore model could be constructed. This model would highlight the key chemical features responsible for its binding.

| Pharmacophoric Feature | Corresponding Structural Moiety |

| Hydrogen Bond Donor | Hydroxyl (-OH) group |

| Hydrogen Bond Acceptor | Piperazine nitrogen atoms |

| Aromatic/Hydrophobic Region 1 | Phenyl ring |

| Aromatic/Hydrophobic Region 2 | Benzyl group |

| Positive Ionizable Feature | Piperazine ring (at physiological pH) |

This pharmacophore model can then be used as a template to search large chemical databases for other molecules that possess a similar arrangement of these features. Such virtual screening can identify novel compounds with a high probability of binding to the same target, thus accelerating the drug discovery process. Furthermore, by correlating these structural features with experimentally determined binding affinities for a series of related compounds, a quantitative structure-activity relationship (QSAR) model can be developed to predict the potency of new, untested molecules.

Pharmacokinetics and Metabolic Research Preclinical and in Vitro Systems

Absorption and Distribution Studies in Research Models

Based on studies of related piperazine (B1678402) derivatives, 2-(4-Benzylpiperazino)-1-phenyl-1-ethanol is expected to be readily absorbed following oral administration in research models. researchgate.net Piperazine compounds are known to be absorbed from the gastrointestinal tract. researchgate.net Following absorption, it is anticipated that the compound would distribute into various tissues. The lipophilic nature of the benzyl (B1604629) and phenyl groups may facilitate its passage across biological membranes, including the blood-brain barrier, a characteristic observed with other piperazine derivatives. researchgate.net

Metabolic Transformations and Metabolite Identification

The metabolism of this compound is predicted to be extensive, involving enzymatic biotransformations of both the N-benzylpiperazine and the 1-phenylethanol (B42297) moieties.

Oxidation: The primary route of metabolism is expected to be oxidation, catalyzed by cytochrome P450 (CYP) enzymes in the liver. researchgate.neteuropa.eu For the N-benzylpiperazine portion, this would likely involve hydroxylation of the benzyl ring, leading to the formation of 3-hydroxy and 4-hydroxy metabolites. nih.govnih.gov The 1-phenylethanol moiety is also susceptible to oxidation, potentially being converted to the corresponding ketone, acetophenone, and further to phenylacetic acid. nih.govresearchgate.net

N-dealkylation: Cleavage of the benzyl group from the piperazine ring is another probable metabolic pathway, resulting in the formation of piperazine and benzoic acid (from the subsequent metabolism of the benzyl group). europa.eu

Conjugation: The hydroxylated metabolites are likely to undergo Phase II conjugation reactions, primarily with glucuronic acid and sulfate, to form more water-soluble compounds for easier elimination. europa.eunih.gov

The degradation of this compound in model systems is anticipated to follow several pathways:

Hydroxylation of the benzyl ring: This would produce hydroxylated derivatives at the meta and para positions. nih.gov

Oxidation of the ethanol (B145695) side chain: This would lead to the formation of a ketone and subsequently a carboxylic acid.

N-debenzylation: This would break the bond between the benzyl group and the piperazine ring. europa.eu

Piperazine ring opening: While less common, degradation of the piperazine ring itself is a possibility. mdma.ch

These initial transformations would be followed by conjugation reactions to facilitate excretion.

Elimination Mechanisms in Preclinical Contexts

The metabolites of this compound, particularly the conjugated forms, are expected to be eliminated from the body primarily through the urine. nih.govnih.gov A smaller portion may be excreted in the feces. The parent compound is likely to be found in urine but at a lower concentration than its metabolites. nih.gov The elimination half-life would be dependent on the rate of metabolism and the clearance of the metabolites. For instance, the elimination half-life of N-benzylpiperazine has been reported to be approximately 5.5 hours in humans. nih.gov

Data Tables

Table 1: Predicted Phase I Metabolites of this compound

| Metabolite Name | Predicted Metabolic Pathway |

| 2-(4-(3-Hydroxybenzyl)piperazino)-1-phenyl-1-ethanol | Aromatic hydroxylation |

| 2-(4-(4-Hydroxybenzyl)piperazino)-1-phenyl-1-ethanol | Aromatic hydroxylation |

| 2-(4-Benzylpiperazino)-1-phenyl-1-one (Acetophenone derivative) | Oxidation of the alcohol |

| Phenylacetic acid (from the 1-phenylethanol moiety) | Oxidation of the alcohol and subsequent cleavage |

| 1-(1-Phenyl-1-ethanol)piperazine | N-debenzylation |

| Benzoic acid (from the benzyl moiety) | N-debenzylation and subsequent oxidation |

Table 2: Predicted Phase II Metabolites of this compound

| Metabolite Name | Predicted Metabolic Pathway |

| 2-(4-(3-Hydroxybenzyl)piperazino)-1-phenyl-1-ethanol-glucuronide | Glucuronidation |

| 2-(4-(4-Hydroxybenzyl)piperazino)-1-phenyl-1-ethanol-glucuronide | Glucuronidation |

| 2-(4-(3-Hydroxybenzyl)piperazino)-1-phenyl-1-ethanol-sulfate | Sulfation |

| 2-(4-(4-Hydroxybenzyl)piperazino)-1-phenyl-1-ethanol-sulfate | Sulfation |

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Applications and Target Identification

The structural components of 2-(4-Benzylpiperazino)-1-phenyl-1-ethanol suggest a predisposition for interaction with biological systems, particularly the central nervous system (CNS) and the cardiovascular system. Future research should be directed towards a comprehensive exploration of its therapeutic potential and the precise identification of its molecular targets.

The benzylpiperazine (BZP) moiety is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a range of CNS activities. usdoj.govnih.gov BZP itself acts as a stimulant, primarily through the release of dopamine (B1211576) and norepinephrine, and to a lesser extent, serotonin (B10506). wikipedia.orgunodc.org This mechanism of action is qualitatively similar to that of amphetamine, albeit with lower potency. usdoj.gov Various substituted benzylpiperazine derivatives have been investigated for potential therapeutic applications, including as antidepressants and antipsychotics. nih.gov These compounds often exhibit affinity for dopamine (D2), serotonin (5-HT1A, 5-HT2A), and alpha-adrenergic receptors. nih.govbiomolther.org

The phenylethanolamine backbone is characteristic of many endogenous neurotransmitters and synthetic drugs that interact with the adrenergic system. These compounds are known to exert significant cardiovascular effects. usdoj.gov The presence of a hydroxyl group on the benzylic carbon creates a chiral center, suggesting that the stereochemistry of this compound will be a critical determinant of its pharmacological activity, a common feature among phenylethanolamine derivatives.

Given this background, future research should focus on:

CNS Disorders: Investigating the potential of this compound and its enantiomers for the treatment of depression, anxiety, and other mood disorders. nih.gov Its potential modulation of monoamine neurotransmission warrants exploration in models of these conditions. Furthermore, the development of benzylpiperazine derivatives as CNS-penetrant histone deacetylase 6 (HDAC6) inhibitors for neurodegenerative diseases opens another avenue for investigation. nih.gov

Cardiovascular Conditions: A thorough evaluation of the compound's effects on heart rate, blood pressure, and vascular tone is essential. usdoj.govjustice.gov Its structural similarity to adrenergic agents suggests potential applications in cardiovascular therapeutics, although careful assessment of its safety profile will be paramount.

Receptor Binding and Functional Assays: A comprehensive screening of the compound against a panel of CNS and cardiovascular receptors is necessary to identify its primary molecular targets. This should include dopamine, serotonin, and adrenergic receptor subtypes. nih.govnih.gov Functional assays will then be required to determine whether the compound acts as an agonist, antagonist, or modulator at these targets.

| Potential Therapeutic Area | Potential Molecular Targets | Rationale Based on Structural Moieties |

|---|---|---|

| Central Nervous System (CNS) Disorders (e.g., Depression, Anxiety) | Dopamine Receptors (e.g., D2), Serotonin Receptors (e.g., 5-HT1A, 5-HT2A), Monoamine Transporters | The benzylpiperazine core is a known scaffold for CNS-active compounds with antidepressant and anxiolytic potential. nih.govnih.gov |

| Neurodegenerative Diseases | Histone Deacetylase 6 (HDAC6) | Benzylpiperazine derivatives have been developed as CNS-penetrant HDAC6 inhibitors. nih.gov |

| Cardiovascular Conditions | Adrenergic Receptors (α and β subtypes) | The phenylethanolamine structure is a classic adrenergic pharmacophore with known cardiovascular effects. usdoj.gov |

Advancements in Green Chemistry and Sustainable Synthetic Process Optimization

The development of environmentally benign and efficient synthetic routes is a critical aspect of modern pharmaceutical research. Future efforts in the synthesis of this compound should prioritize green chemistry principles to minimize environmental impact and enhance economic viability.

Key areas for advancement include:

Biocatalytic Synthesis: The chiral nature of the 1-phenyl-1-ethanol moiety makes biocatalysis an attractive approach for its stereoselective synthesis. The use of enzymes, such as alcohol dehydrogenases, can facilitate the asymmetric reduction of a corresponding ketone precursor to yield the desired enantiomer of the alcohol with high enantiomeric excess. mdpi.com Biocatalytic methods for the production of 2-phenylethanol (B73330) and its derivatives are also well-established and could be adapted. researchgate.netnih.govnih.gov

Flow Chemistry: Continuous flow processes can offer significant advantages over traditional batch synthesis, including improved safety, higher efficiency, and easier scalability. The coupling of biocatalysis with flow reactions presents a particularly promising avenue for the sustainable production of chiral molecules like this compound. beilstein-journals.org

| Green Chemistry Principle | Potential Application in Synthesis | Anticipated Benefits |

|---|---|---|

| Biocatalysis | Enzymatic resolution or asymmetric synthesis of the chiral alcohol center. | High stereoselectivity, mild reaction conditions, reduced waste. mdpi.com |

| Use of Renewable Feedstocks | Microbial fermentation to produce phenylethanol precursors. | Reduced reliance on petrochemical starting materials. researchgate.netnih.gov |

| Benign Solvents | Replacement of chlorinated solvents with water, ethanol (B145695), or deep eutectic solvents. | Reduced toxicity and environmental impact. mdpi.com |

| Process Intensification | Implementation of continuous flow synthesis. | Improved safety, efficiency, and scalability. beilstein-journals.org |

Development of Next-Generation Analogues with Improved Pharmacological Profiles

Structure-activity relationship (SAR) studies will be crucial for the development of next-generation analogues of this compound with optimized pharmacological properties. By systematically modifying the core structure, it will be possible to enhance potency, selectivity, and pharmacokinetic profiles.

Future medicinal chemistry efforts should focus on:

Stereochemistry: The synthesis and pharmacological evaluation of the individual enantiomers of this compound is a high-priority objective. It is highly likely that the two enantiomers will exhibit different potencies and potentially different pharmacological activities.

Aromatic Ring Substitution: The introduction of various substituents on both the phenyl ring of the phenylethanol moiety and the benzyl (B1604629) group of the piperazine (B1678402) moiety can significantly impact receptor affinity and selectivity. SAR studies on related N-substituted piperazine and phenethylamine (B48288) derivatives have shown that the nature and position of these substituents are critical determinants of biological activity. biomolther.orgnih.govmdpi.com

Modification of the Ethanolamine Side Chain: Alterations to the hydroxyl group, such as esterification or etherification, could modulate the compound's physicochemical properties and its interaction with target receptors.

Piperazine Ring Modifications: The synthesis of analogues with substitutions on the piperazine ring itself could lead to compounds with novel pharmacological profiles.

| Structural Modification | Potential Impact on Pharmacological Profile | Rationale |

|---|---|---|

| Separation and testing of enantiomers | Improved potency and selectivity; potential for different activities. | Chirality is a key determinant of activity in many phenylethanolamine-based drugs. |

| Substitution on the phenyl and benzyl rings | Modulation of receptor affinity and selectivity; improved pharmacokinetic properties. | SAR studies on related scaffolds have demonstrated the importance of aromatic substitution. nih.govmdpi.com |

| Modification of the hydroxyl group | Altered solubility, metabolic stability, and receptor interactions. | The hydroxyl group is a key site for hydrogen bonding and metabolic modification. |

| Introduction of substituents on the piperazine ring | Novel pharmacological activities and altered target selectivity. | Piperazine substitution is a common strategy in drug design to explore new chemical space. |

Q & A

Q. What are the established synthetic routes for 2-(4-Benzylpiperazino)-1-phenyl-1-ethanol, and how can intermediates be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Nucleophilic Substitution : Reacting 4-benzylpiperazine with a halogenated phenyl ethanol derivative under reflux conditions (e.g., acetonitrile, 80°C for 12 hours).

Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation is used to reduce ketone intermediates to ethanol derivatives.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity .

Q. Key Optimization Factors :

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- HPLC : C18 column, methanol/water (70:30), UV detection at 254 nm for purity assessment (>98%).

- NMR Spectroscopy : Key peaks include δ 7.3–7.5 ppm (phenyl protons), δ 3.6–4.1 ppm (ethanol -CH₂), and δ 2.5–3.0 ppm (piperazine N-CH₂).

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 341.2) confirms molecular weight .

- Purity Thresholds : Residual solvents (e.g., DMF) must be <0.1% (GC-MS), and heavy metals <10 ppm (ICP-OES) for biological studies .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE Requirements : Nitrile gloves, lab coat, and fume hood use mandatory due to potential respiratory irritation .

- First Aid :

- Inhalation : Administer oxygen if breathing difficulty occurs; avoid mouth-to-mouth resuscitation.

- Skin Contact : Wash with soap/water for 15 minutes; monitor for erythema.

- Waste Disposal : Neutralize with 10% acetic acid before incineration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodological Answer:

- Core Modifications :

- In Silico Tools :

Q. How should researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

Q. What in vivo models are suitable for evaluating this compound’s neuropharmacological effects?

Methodological Answer:

- Rodent Models :

- Toxicology Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.